3-Oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid;hydrochloride
Descripción
3-Oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid; hydrochloride is a bicyclic heterocyclic compound featuring a triazolo[4,3-a]pyrazine core fused with a tetrahydro ring system. The molecule contains a carboxylic acid group at position 6 and a ketone group at position 3, with the hydrochloride salt enhancing its solubility and stability. This compound is of significant interest in medicinal chemistry due to its structural similarity to intermediates used in synthesizing bioactive molecules, including dipeptidyl peptidase-4 (DPP-4) inhibitors like sitagliptin . Its synthesis typically involves cyclization reactions of hydrazine derivatives with carbonyl-containing precursors, followed by acid-mediated salt formation .
Propiedades
IUPAC Name |
3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3.ClH/c11-5(12)3-2-10-4(1-7-3)8-9-6(10)13;/h3,7H,1-2H2,(H,9,13)(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVQVWNIIRCNCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=NNC(=O)N21)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method involves the reaction of a hydrazine derivative with a β-ketoester in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature, pressure, and pH. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pharmacological Applications
The compound has been identified as a selective antagonist for the neurokinin-3 receptor (NK-3), which is implicated in various central nervous system (CNS) disorders. Research indicates that antagonists of NK-3 receptors can be beneficial in treating conditions such as depression, anxiety, and other neuropsychiatric disorders. The compound's ability to selectively inhibit NK-3 receptors suggests it could be used in developing new therapeutic agents for these conditions .
Therapeutic Potential
- CNS Disorders : The selective antagonism of NK-3 receptors by this compound may provide relief from symptoms associated with anxiety and depression.
- Peripheral Diseases : There is potential for this compound to be utilized in treating peripheral disorders linked to neurokinin signaling pathways.
Synthesis and Characterization
The synthesis of 3-Oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine derivatives involves several steps that include chiral synthesis methods. These methods enhance the pharmacological profile of the compounds by improving selectivity and potency against the target receptors. The synthesis typically involves:
- Acetylation of 2-hydrazidopyrazine.
- Cyclodehydration to form the triazolo-pyrazine core.
- Subsequent reduction to yield the final product .
Research has demonstrated that derivatives of this compound exhibit significant biological activities. For example:
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : Testing has revealed potential antifungal properties against Candida albicans .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of 3-Oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine derivatives to their biological targets. These studies provide insights into the interaction mechanisms at the molecular level and help optimize the lead compounds for better efficacy and reduced side effects.
Neurokinin Receptor Antagonism
A study focusing on the application of NK-3 receptor antagonists highlighted the therapeutic benefits in treating anxiety-related disorders. The findings indicated that compounds similar to 3-Oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine could significantly reduce anxiety-like behaviors in animal models .
Antimicrobial Efficacy
Another case study evaluated a series of synthesized derivatives for their antimicrobial properties. The results showed that certain compounds exhibited strong antibacterial effects comparable to standard antibiotics like Ciprofloxacin .
Mecanismo De Acción
The mechanism by which 3-Oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid;hydrochloride exerts its effects involves the inhibition of specific molecular targets. For example, derivatives of this compound have been shown to inhibit c-Met kinase, which plays a role in cancer cell proliferation. The compound interacts with the active site of the kinase, preventing its activity and thereby inhibiting tumor growth.
Comparación Con Compuestos Similares
Key Insights
Substituent Effects :
- Electron-Withdrawing Groups (e.g., -COOH, -CF₃): Enhance solubility and binding to polar targets (e.g., enzymes) but reduce lipophilicity .
- Hydrophobic Groups (e.g., -CH₃, aryl): Improve membrane permeability but may limit water solubility .
Salt Formation : The hydrochloride salt of the target compound significantly improves bioavailability compared to neutral analogs .
Therapeutic Potential: Structural analogs show diverse activities (antihypertensive, antioxidant, bronchodilator), suggesting the target compound’s 3-oxo and carboxylic acid groups could be optimized for specific drug targets .
Actividad Biológica
3-Oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound belongs to the class of triazolo-pyrazines, characterized by a fused triazole and pyrazine ring system. This unique structure contributes to its biological properties.
Research indicates that 3-Oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid acts primarily as a selective antagonist for the neurokinin-3 receptor (NK-3). The NK-3 receptor is implicated in various central nervous system (CNS) disorders, making this compound a candidate for therapeutic interventions in conditions such as anxiety and depression .
Therapeutic Applications
The compound has shown promise in several therapeutic areas:
- CNS Disorders : As an NK-3 antagonist, it may help in treating anxiety and depression by modulating neuropeptide signaling pathways.
- Anti-inflammatory Activity : Preliminary studies suggest that derivatives of this compound exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, certain analogs demonstrated significant inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Synthesis and Structure-Activity Relationship (SAR)
Recent studies have focused on synthesizing various derivatives of 3-Oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid to explore their biological activities. The SAR analysis revealed that modifications at specific positions on the pyrazine ring can enhance receptor affinity and selectivity .
Case Studies
- NK-3 Receptor Antagonism : In a study involving animal models of anxiety disorders, administration of the compound resulted in a significant reduction in anxiety-like behaviors compared to control groups. This supports its potential use in treating anxiety disorders .
- Anti-inflammatory Effects : A comparative study evaluated the anti-inflammatory properties of various derivatives against COX enzymes. The results indicated that certain derivatives not only inhibited COX activity but also reduced inflammatory markers in vivo .
Data Tables
| Compound | Activity | IC50 (μM) | Remarks |
|---|---|---|---|
| 3-Oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid | NK-3 Antagonist | N/A | Potential for CNS disorders |
| Derivative A | COX-2 Inhibition | 0.04 ± 0.01 | Comparable to celecoxib |
| Derivative B | Anti-inflammatory | 0.04 ± 0.02 | Significant reduction in edema |
Q & A
Basic Research Questions
How can researchers optimize the synthesis of 3-Oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid hydrochloride?
Methodological Answer:
Synthesis optimization involves refining reaction parameters such as temperature, solvent choice, and catalyst loading. For example:
- Hydrazide Cyclization: Refluxing hydrazide intermediates with aldehydes in ethanol (5–8 hours) promotes cyclization to triazole rings .
- Coupling Reactions: Use of EDCI·HCl and HOBt in DMF at 60°C for 18 hours facilitates amide bond formation between carboxylic acid and amine groups .
- Purification: Recrystallization (ethanol/chloroform mixtures) or column chromatography (silica gel, chloroform/methanol gradients) improves yield and purity .
Key Parameters: Monitor reaction progress via TLC (chloroform/methanol 19:1) and adjust stoichiometry of reagents like hydrazine hydrate (1:5 molar ratio) to minimize by-products .**
What are the recommended purification techniques for isolating this compound?
Methodological Answer:
- Recrystallization: Ideal for high-melting-point derivatives; use ethanol/chloroform (40:10 v/v) for efficient crystal formation .
- Column Chromatography: Apply for polar intermediates (e.g., hydrazides) using silica gel and gradient elution (chloroform → methanol) to resolve regioisomers .
- Solvent Selection: Aqueous ethanol (70–80%) is optimal for removing unreacted starting materials without compromising stability .
How should researchers characterize the compound’s structural integrity?
Methodological Answer:
- Spectroscopy:
- Elemental Analysis: Validate C, H, N, Cl content (±0.3% theoretical) to confirm purity .
Advanced Research Questions
How can regioselectivity challenges in cyclization reactions be addressed?
Methodological Answer:
Regioselectivity in triazole formation depends on:
- Acid Catalysis: Use of Brønsted acids (e.g., HCl) directs cyclization to the 1,2,4-triazolo[4,3-a]pyrazine scaffold over alternative isomers .
- Steric Effects: Bulky substituents (e.g., phenyl groups) favor specific ring closure pathways; monitor via 2D NMR (NOESY) to confirm regiochemistry .
- Computational Modeling: DFT calculations (e.g., Gibbs free energy of transition states) predict favored pathways and guide reagent selection .
How to resolve contradictions in yield data from different synthetic routes?
Methodological Answer:
- By-Product Analysis: Use HPLC-MS to identify side products (e.g., uncyclized hydrazides or dimerized species) and adjust reaction time/temperature .
- Replication Studies: Standardize solvent purity (anhydrous DMF) and moisture control to mitigate variability in EDCI·HCl-mediated couplings .
- Statistical Design: Apply DOE (Design of Experiments) to isolate critical variables (e.g., pH, stoichiometry) affecting yield discrepancies .
What strategies enable the synthesis of derivatives for structure-activity studies?
Methodological Answer:
- Functional Group Modifications:
- Morpholine Substitutions: Incorporate morpholine rings via Mannich reactions (formaldehyde/secondary amines) to enhance solubility .
How to evaluate the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies:
- Hygroscopicity Testing: Store samples at 25°C/60% RH and monitor mass changes gravimetrically .
What interdisciplinary approaches enhance scalability and process efficiency?
Methodological Answer:
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
